molecular formula C8H7N3O2 B1384264 6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one CAS No. 67945-75-9

6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B1384264
CAS No.: 67945-75-9
M. Wt: 177.16 g/mol
InChI Key: HEHNLOYMBNTESC-UHFFFAOYSA-N
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Description

6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains both a pyrimidine ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylamine with cyanoacetic acid followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the pyrimidine ring.

Scientific Research Applications

6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-(furan-2-yl)pyrimidine: Similar structure but lacks the carbonyl group at the 4-position.

    6-Amino-2-(thiophen-2-yl)pyrimidin-4(3H)-one: Similar structure but contains a thiophene ring instead of a furan ring.

Uniqueness

6-Amino-2-(furan-2-yl)pyrimidin-4(3H)-one is unique due to the presence of both the furan ring and the pyrimidine ring, which can confer specific electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of new pharmaceuticals and materials.

Properties

IUPAC Name

4-amino-2-(furan-2-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-6-4-7(12)11-8(10-6)5-2-1-3-13-5/h1-4H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHNLOYMBNTESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647277
Record name 6-Amino-2-(furan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67945-75-9
Record name 6-Amino-2-(furan-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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